Cas no 2228414-57-9 (3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol)

3-{3-(トリフルオロメチル)ピリジン-2-イルメチル}ピペリジン-3-オールは、ピリジンとピペリジンの複合構造を有する有機化合物です。分子内にトリフルオロメチル基(-CF3)を有することから、高い電子求引性と代謝安定性が特徴です。ヒドロキシル基(-OH)の存在により極性が調整可能で、医薬品中間体としての応用が期待されます。特に、中枢神経系標的化合物の合成において、血脳関門透過性の最適化に寄与する可能性があります。分子構造の剛性と柔軟性のバランスが良好で、受容体選択性の向上が可能です。

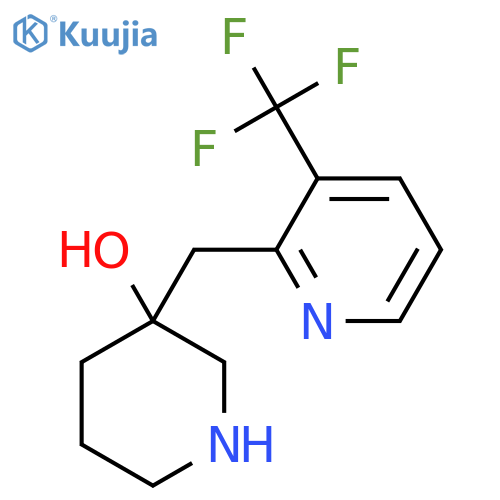

2228414-57-9 structure

商品名:3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol

3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol

- 2228414-57-9

- EN300-1943390

- 3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol

-

- インチ: 1S/C12H15F3N2O/c13-12(14,15)9-3-1-6-17-10(9)7-11(18)4-2-5-16-8-11/h1,3,6,16,18H,2,4-5,7-8H2

- InChIKey: KLJPSEBMNVIGKW-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=CN=C1CC1(CNCCC1)O)(F)F

計算された属性

- せいみつぶんしりょう: 260.11364759g/mol

- どういたいしつりょう: 260.11364759g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 45.2Ų

3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1943390-5.0g |

3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |

2228414-57-9 | 5g |

$3520.0 | 2023-06-01 | ||

| Enamine | EN300-1943390-2.5g |

3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |

2228414-57-9 | 2.5g |

$2379.0 | 2023-09-17 | ||

| Enamine | EN300-1943390-10.0g |

3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |

2228414-57-9 | 10g |

$5221.0 | 2023-06-01 | ||

| Enamine | EN300-1943390-1.0g |

3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |

2228414-57-9 | 1g |

$1214.0 | 2023-06-01 | ||

| Enamine | EN300-1943390-0.5g |

3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |

2228414-57-9 | 0.5g |

$1165.0 | 2023-09-17 | ||

| Enamine | EN300-1943390-5g |

3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |

2228414-57-9 | 5g |

$3520.0 | 2023-09-17 | ||

| Enamine | EN300-1943390-1g |

3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |

2228414-57-9 | 1g |

$1214.0 | 2023-09-17 | ||

| Enamine | EN300-1943390-10g |

3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |

2228414-57-9 | 10g |

$5221.0 | 2023-09-17 | ||

| Enamine | EN300-1943390-0.25g |

3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |

2228414-57-9 | 0.25g |

$1117.0 | 2023-09-17 | ||

| Enamine | EN300-1943390-0.1g |

3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |

2228414-57-9 | 0.1g |

$1068.0 | 2023-09-17 |

3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

2228414-57-9 (3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol) 関連製品

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 857369-11-0(2-Oxoethanethioamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量